Product packaging for O,S,S-Triethyl phosphorodithioate(Cat. No.:CAS No. 2404-78-6)

O,S,S-Triethyl phosphorodithioate

Cat. No.: B1199233
CAS No.: 2404-78-6
M. Wt: 214.3 g/mol
InChI Key: MKNAVGOWTFZJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O,S,S-Triethyl phosphorodithioate (CAS RN: 2524-09-6) is an organophosphorus compound with the molecular formula C6H15O2PS2 . It is a structural analogue of O,O,S-triethyl phosphorothioate and related trialkyl phosphorothioate compounds that have been identified as impurities in technical grade organophosphorus insecticides . Research into similar compounds has shown that certain trialkyl phosphorothioates can exhibit delayed, non-cholinesterase-mediated toxicity, with studies focusing on their specific effects on the lungs in animal models . The pneumotoxic effects of an analogous compound, O,S,S-trimethyl phosphorodithioate, have been documented, causing morphological alterations in the bronchiolar epithelium and increasing lung weight in rats . The study of this class of chemicals is valuable for investigating the mechanisms of selective pneumotoxicity and for exploring the biochemical pathways involved in the detoxification and activation of industrial chemical impurities . Researchers have used these compounds to study how inducers and inhibitors of microsomal enzyme systems, such as phenobarbital or SKF-525-A, can modulate the expression of toxicity, suggesting the involvement of metabolic activation in the compound's mechanism of action . This compound is provided for research use in these and related biochemical investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O2PS2 B1199233 O,S,S-Triethyl phosphorodithioate CAS No. 2404-78-6

Properties

IUPAC Name

1-bis(ethylsulfanyl)phosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNAVGOWTFZJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178786
Record name O,S,S-Triethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2404-78-6
Record name O,S,S-Triethyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2404-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,S,S-Triethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S,S-Triethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for O,s,s Triethyl Phosphorodithioate

Direct Esterification Routes

Direct esterification involves the formation of the core phosphorodithioate (B1214789) structure from fundamental phosphorus-containing starting materials.

A well-established method for synthesizing dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₄S₁₀) with alcohols. In the context of O,S,S-Triethyl phosphorodithioate, this typically serves as a preliminary step to generate the O,O-diethyl dithiophosphoric acid precursor. The subsequent conversion to the O,S,S-isomer requires further reaction steps, as this initial reaction primarily yields the O,O-dialkyl dithiophosphoric acid.

A more direct synthesis of O,S,S-trialkyl phosphorodithioates can be achieved through the condensation of an O-alkyl phosphorodichloridothioate with appropriate thiols. For instance, the reaction of O-ethyl phosphorodichloridothioate with two equivalents of ethanethiol (B150549) in the presence of a suitable base to scavenge the liberated hydrogen chloride would yield this compound.

Transesterification and Thioesterification Approaches

Transesterification and thioesterification present an alternative synthetic strategy. These reactions involve the exchange of alkoxy or alkylthio groups on a pre-existing phosphorodithioate ester. While not the most common route, it is a viable method in organophosphorus chemistry. This would entail reacting a different phosphorodithioate ester with an excess of ethanol (B145695) or ethanethiol under catalytic conditions to drive the equilibrium towards the formation of the desired triethyl-substituted product.

Alkylation Reactions of Phosphorodithioate Salts

The alkylation of phosphorodithioate salts is a highly effective and widely utilized method for the synthesis of O,S,S-trialkyl phosphorodithioates due to its efficiency and control over the final product's isomeric form.

A key strategy for the synthesis of this compound is the S-alkylation of an O,O-diethyl dithiophosphate (B1263838) salt. This process typically involves the reaction of a salt, such as potassium O,O-diethyl dithiophosphate, with an ethylating agent like ethyl bromide or ethyl iodide. This reaction proceeds via a nucleophilic attack of the sulfur atom on the ethylating agent, leading to the formation of the S-ethyl bond. This method is often favored as it can be highly selective for S-alkylation over O-alkylation, particularly when using appropriate solvents and reaction conditions.

Triethylamine and other tertiary amines play a pivotal role in facilitating alkylation reactions of phosphorodithioic acids. These bases can act in several capacities. Firstly, they can deprotonate the phosphorodithioic acid to form the corresponding phosphorodithioate anion, which is a more potent nucleophile for the subsequent alkylation step. Secondly, they can serve as scavengers for any acidic byproducts, such as hydrogen halides, that may be formed during the reaction, thereby driving the reaction to completion. The choice of base can influence the reaction rate and the distribution of products.

Mitsunobu-Type Reactions in Phosphorodithioate Synthesis

The Mitsunobu reaction is a versatile tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. missouri.eduwikipedia.org This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The reaction mechanism proceeds through the formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate. missouri.eduorganic-chemistry.org This intermediate then activates the alcohol, making it a good leaving group. Subsequent nucleophilic attack via an SN2 mechanism results in the formation of the desired product with inverted stereochemistry at the carbon atom that bore the hydroxyl group. wikipedia.org

While not a direct synthesis of this compound itself, the principles of the Mitsunobu reaction can be applied to the formation of the S-alkyl bond in related phosphorodithioate structures. In this context, a suitable phosphorodithioic acid could potentially act as the acidic nucleophile. The reaction would involve the activation of an alcohol (ethanol in this hypothetical scenario for the ethyl group) by the phosphine/azodicarboxylate system, followed by nucleophilic attack from the sulfur atom of the phosphorodithioic acid.

Hypothetical Mitsunobu-type approach for S-alkylation:

Reactant 1Reactant 2ReagentsProduct TypeKey Feature
Alcohol (e.g., Ethanol)Phosphorodithioic acidTriphenylphosphine, DEAD/DIADS-Alkyl phosphorodithioateFormation of an S-C bond

It is the clean inversion of stereochemistry at a chiral secondary alcohol center that makes the Mitsunobu reaction a powerful technique in natural product synthesis. missouri.eduorganic-chemistry.org For the synthesis of achiral this compound, this feature is not directly relevant, but it underscores the reaction's controlled nature.

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, there has been a significant shift towards "green" chemistry, emphasizing the reduction or elimination of hazardous solvents and the use of energy-efficient methods. Solvent-free and microwave-assisted syntheses have emerged as prominent techniques in this domain, offering advantages such as shorter reaction times, higher yields, and simplified work-up procedures. nih.govresearchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer through dielectric heating, which depends on the ability of the solvents or reagents to absorb microwave energy. nih.gov This direct interaction with molecules that have a dipole moment can lead to a rapid rise in temperature, accelerating reaction rates significantly compared to conventional heating methods. nih.govsciforum.net

Solvent-free reaction conditions, often combined with microwave irradiation, further enhance the green credentials of a synthetic protocol by minimizing waste and potential environmental contamination. nih.govresearchgate.net Research into the synthesis of related organophosphorus compounds, such as phosphonothioates and phosphorothioates, has demonstrated the efficacy of these methods. For instance, the synthesis of S-phenyl diphenylphosphinothioate from diphenyl disulfide and diphenylphosphine (B32561) oxide has been shown to proceed to near-quantitative yield in just a few hours at room temperature under solvent-free conditions, and even faster with gentle heating. nih.gov

The following table summarizes representative findings from microwave-assisted synthesis of related organophosphorus compounds, illustrating the potential of this technology for the synthesis of this compound.

Microwave-Assisted Synthesis of Organophosphorus Compounds:

Reaction TypeCatalystConditionsReaction TimeYieldReference
Hirao Reaction (P-C coupling)Pd(OAc)2Microwave irradiationShorter than conventionalHigh conversions, excellent yields sciforum.netresearchgate.net
Synthesis of 2-quinolinone-fused γ-lactonesFenton's reagent130 °C, Microwave10 seconds33-45% nih.gov
Synthesis of pyrazolo[3,4-d]pyrimidin-4-onesNone160 °C, Microwave55 minutesPoor to good nih.gov

These examples highlight the broad applicability and efficiency of microwave-assisted and solvent-free conditions in organophosphorus chemistry, suggesting that similar protocols could be developed for the efficient and environmentally friendly synthesis of this compound.

Stereochemical Control in this compound Synthesis

The phosphorus atom in this compound is achiral. However, the principles of stereochemical control are crucial in the synthesis of many organophosphorus compounds, particularly those with biological applications like phosphorothioate (B77711) oligonucleotides, where the phosphorus center is chiral. nih.govnih.gov Understanding these principles is essential for the synthesis of chiral analogues of this compound.

Stereochemical control in synthesis can be broadly categorized into substrate control and auxiliary control. youtube.com Substrate control relies on the existing stereochemistry within a molecule to influence the stereochemical outcome of a subsequent reaction at a different site on the same molecule. youtube.com Auxiliary control involves the temporary introduction of a chiral group (an auxiliary) to direct the stereochemistry of a reaction. youtube.com Once the desired stereochemistry is established, the auxiliary is removed.

In the context of phosphorodithioate synthesis, stereochemical control would be pertinent if, for example, a chiral alcohol were used as a starting material, or if the goal were to create a P-chiral phosphorodithioate. The Mitsunobu reaction, as discussed previously, is a prime example of a reaction with inherent stereochemical control, proceeding with a clean inversion of configuration at a secondary alcohol center. missouri.eduorganic-chemistry.org

For the synthesis of stereopure phosphorothioate oligonucleotides, significant research has been dedicated to developing methods that control the stereochemistry at the phosphorus atom. These methods often employ chiral building blocks or auxiliaries. nih.gov For instance, the use of 5'-O-(2-Methoxyisopropyl) (MIP)-protected 2'-deoxynucleosides as chiral P(V)-building blocks has been explored for the liquid-phase synthesis of stereopure phosphorothioate oligonucleotides. nih.gov This approach allows for the assembly of di-, tri-, and tetranucleotide phosphorothioates with defined stereochemistry at the phosphorus centers.

While this compound itself is achiral, the synthetic methodologies available, such as those involving SN2-type reactions or the use of chiral auxiliaries, provide a powerful toolkit for creating chiral derivatives with specific stereochemical configurations when required.

Reaction Chemistry and Mechanistic Investigations of O,s,s Triethyl Phosphorodithioate

Nucleophilic Reactivity at Phosphorus Center

No specific studies on the kinetics or mechanisms of nucleophilic attack at the phosphorus center of O,S,S-Triethyl phosphorodithioate (B1214789) were identified.

Electrophilic Transformations at Sulfur Centers

Information regarding the reaction of electrophiles with the sulfur atoms of O,S,S-Triethyl phosphorodithioate is not available in the reviewed literature.

Hydrolysis and Solvolysis Pathways

While studies on the hydrolysis of other phosphorothioate (B77711) isomers exist, which compare their reactivity to phosphate (B84403) esters, specific kinetic and mechanistic data for the hydrolysis or solvolysis of this compound are absent. nih.gov

Oxidation Reactions and Formation of Analogues

No literature detailing the specific oxidation products or the formation of analogues from this compound could be located.

Thermal Decomposition Pathways

Research on the thermal decomposition of the related O,O,O-trialkyl phosphorothioates indicates they first isomerize to O,O,S-isomers before decomposing. However, the specific thermal decomposition pathways and resulting products for this compound have not been documented.

Catalytic Transformations Involving this compound

Metal-Catalyzed Reactions:The available literature focuses on the synthesis of related compounds via metal catalysis, rather than the use of this compound as a substrate in such transformations.

Due to these significant gaps in the scientific literature, constructing an article that is both detailed and strictly focused on this compound is not feasible.

Organocatalytic Activation Mechanisms

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the organocatalytic activation mechanisms of this compound. While the broader fields of organocatalysis and organophosphorus chemistry are well-established, the intersection concerning the catalytic activation of this particular phosphorodithioate isomer by small organic molecules appears to be an unexplored area of chemical research.

Organocatalysis typically involves the activation of substrates through various general modes, including but not limited to:

Enamine and Iminium Ion Catalysis: Often employed for the functionalization of carbonyl compounds.

Hydrogen Bonding Catalysis: Where catalysts like ureas, thioureas, or diols activate electrophiles or nucleophiles through hydrogen bond donation.

Brønsted Acid/Base Catalysis: Involving proton transfer to or from the substrate.

Lewis Base Catalysis: Where a nucleophilic catalyst adds to an electrophile, forming a more reactive intermediate.

Phosphine (B1218219) Organocatalysis: A well-known subclass where phosphines act as nucleophilic catalysts in reactions like the Morita-Baylis-Hillman and Rauhut-Currier reactions.

While reactions involving structurally similar organophosphorus compounds exist, direct extrapolation of these mechanisms to this compound without experimental or computational evidence would be speculative. For instance, the synthesis of some phosphorothioates has been shown to utilize triethylamine, which can be considered a simple organocatalyst, although it often acts as a stoichiometric base to neutralize acidic byproducts rather than in a catalytic cycle.

Due to the lack of specific research, no detailed mechanistic pathways, transition state analyses, or kinetic studies for the organocatalytic activation of this compound can be presented. Consequently, the generation of data tables detailing research findings on this specific topic is not possible.

Further investigation by the scientific community is required to elucidate whether and how this compound can be activated and utilized in organocatalytic transformations. Such research would be necessary to discuss any potential activation mechanisms, catalyst designs, and reaction scopes.

Advanced Spectroscopic Characterization of O,s,s Triethyl Phosphorodithioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of O,S,S-Triethyl phosphorodithioate (B1214789). By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a comprehensive understanding of the molecule's connectivity and electronic environment can be achieved.

Proton (¹H) NMR Chemical Shifts and Coupling Analysis

In the ¹H NMR spectrum of O,S,S-Triethyl phosphorodithioate, the ethyl groups give rise to characteristic signals. The protons of the methylene (B1212753) group (CH₂) directly bonded to the sulfur atoms are expected to appear as a quartet due to coupling with the adjacent methyl (CH₃) protons. These methylene protons typically resonate at a specific chemical shift. The terminal methyl protons will, in turn, appear as a triplet. The integration of these signals corresponds to the number of protons in each group, confirming the presence of the ethyl moieties.

Proton Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
S-CH₂-CH₃~2.8 - 3.2Quartet~7-8
S-CH₂-CH₃~1.3 - 1.5Triplet~7-8

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR Chemical Shifts

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. Two distinct signals are expected, corresponding to the methylene (CH₂) and methyl (CH₃) carbons of the ethyl groups. The carbon atom directly attached to the sulfur (S-CH₂) will be more deshielded and thus appear at a higher chemical shift compared to the terminal methyl carbon.

Carbon Group Chemical Shift (δ, ppm)
S-CH₂~30 - 40
CH₃~12 - 18

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can be influenced by solvent effects.

Phosphorus-31 (³¹P) NMR Spectroscopic Studies for Structural Elucidation and Reaction Monitoring

This technique is also invaluable for monitoring chemical reactions involving this compound. youtube.com For instance, in oxidation or substitution reactions, any change in the coordination or oxidation state of the phosphorus atom will result in a significant shift in the ³¹P NMR signal, allowing for real-time tracking of the reaction progress and the identification of intermediates and final products. youtube.commagritek.com The appearance of new peaks or the disappearance of the starting material's peak provides clear evidence of chemical transformation. youtube.com

Parameter Description
³¹P Chemical Shift (δ, ppm) The specific resonance frequency of the phosphorus nucleus, which is characteristic of the P(O)(SR)₂ structure.
Reaction Monitoring Changes in the ³¹P chemical shift are used to follow the conversion of reactants to products, providing kinetic and mechanistic insights. magritek.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. wikipedia.orgslideshare.net For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability of the molecule. wikipedia.org

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various functional groups. Key vibrational modes include the P=O stretch, P-S stretch, C-S stretch, and the various vibrations of the ethyl groups (C-H stretching, bending, etc.). The analysis of these vibrational frequencies provides valuable information for confirming the molecular structure and the presence of specific functional groups. msu.eduslideshare.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
P=O Stretch~1250 - 1280IR, Raman
P-S Stretch~500 - 600IR, Raman
C-S Stretch~600 - 800IR, Raman
C-H Stretch (ethyl)~2850 - 3000IR, Raman
C-H Bend (ethyl)~1370 - 1470IR, Raman

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. youtube.com The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For this compound, common fragmentation pathways would involve the loss of ethyl groups, thioethyl groups, and other neutral fragments.

Chemical Ionization (CI) Mass Spectrometry is a softer ionization technique that results in less fragmentation compared to EI. youtube.com In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to produce pseudomolecular ions, such as [M+H]⁺. bris.ac.uk This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. bris.ac.uk

Ion Description m/z Technique
[C₆H₁₅O₂PS₂]⁺Molecular Ion214EI
[M - C₂H₅]⁺Loss of an ethyl group185EI
[M - SC₂H₅]⁺Loss of a thioethyl group153EI
[M + H]⁺Protonated Molecule215CI

Note: The m/z values are based on the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique, often employing analyzers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), allows for the determination of a compound's elemental composition from its exact mass. researchgate.netual.es For this compound, HRMS is used to differentiate it from isomers and other compounds with the same nominal mass.

The molecular formula for this compound is C₆H₁₅O₂PS₂. Based on the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental measurements. HRMS instruments routinely achieve mass accuracies of less than 5 parts per million (ppm), which is a critical threshold for confirming a unique elemental formula. ual.es The process involves ionizing the molecule—often using electrospray ionization (ESI)—and measuring the m/z of the resulting ion, such as the protonated molecule [M+H]⁺. The measured exact mass is then compared against a database of calculated masses for potential chemical formulas. ual.es

The analysis of sulfur-containing organophosphorus compounds, such as phosphorodithioates, benefits significantly from the resolving power of HRMS. researchgate.netnih.gov The ability to resolve isotopic patterns further aids in the confirmation of the presence and number of sulfur atoms within the molecule, solidifying the identification. researchgate.net

Table 1: HRMS Data for this compound

PropertyData
Compound Name This compound
Molecular Formula C₆H₁₅O₂PS₂
Theoretical Exact Mass 214.02511 Da
Typical Mass Accuracy < 5 ppm

X-ray Crystallography of Related O,S,S-Phosphorodithioate Derivatives

While this compound itself is an oil under standard conditions and not readily amenable to single-crystal X-ray diffraction, its structural properties can be inferred from the crystallographic analysis of closely related solid-state derivatives. The study of such analogues is crucial for understanding the geometry, bond angles, and stereochemical nature of the phosphorodithioate functional group.

Research into phosphorodithioate-modified oligonucleotides provides significant insights. nih.gov In these studies, a phosphorodithioate (PS₂) linkage replaces the natural phosphodiester bond in RNA or DNA. The introduction of a second sulfur atom to the phosphorothioate (B77711) linkage results in a non-chiral phosphorus center, which simplifies the stereoisomeric complexity of these therapeutic molecules. nih.gov

X-ray crystallography of these modified biomolecules has been used to determine the precise three-dimensional structure of the phosphorodithioate group within a larger molecular framework. nih.gov These studies reveal critical information about the bond lengths of P=S, P-S, and P-O, as well as the bond angles around the central phosphorus atom. This information is directly applicable to understanding the likely conformation of smaller molecules like this compound.

Similarly, the crystal structure of other organophosphate esters, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, has been successfully determined using single-crystal X-ray diffraction. researchgate.net Though this is a phosphorothioate and not a phosphorodithioate, the crystallographic data provide a valuable reference for the typical bond lengths and angles in the core structure of tri-substituted organophosphate esters. Such analyses confirm the molecular connectivity and spatial arrangement of the atoms, which are foundational to understanding the compound's chemical properties. researchgate.net

Table 2: Summary of Crystallographic Findings for Related Derivatives

Derivative TypeKey Findings from X-ray CrystallographyReference
Phosphorodithioate-modified siRNA Confirms the geometry of the PS₂ linkage; demonstrates the removal of chirality at the phosphorus center compared to phosphorothioates. nih.gov
O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate Provides the first definitive molecular and single-crystal structure of this related organophosphate ester salt. researchgate.net

This compound is a chemical compound of interest in various fields, and its accurate detection and quantification are crucial for research and monitoring purposes. This article details the primary analytical methodologies employed for the analysis of this compound in chemical systems.

Reactivity and Chemical Behavior

Hydrolysis

O,S,S-Triethyl phosphorodithioate (B1214789) can undergo hydrolysis, which can affect its persistence in the environment. cymitquimica.com A study comparing the hydrolysis of triethyl phosphorotrithiolate and triethyl phosphate (B84403) provides insight into the relative reactivity of P-S and P-O bonds. rsc.org

Oxidation

Organophosphorus compounds containing sulfur can be oxidized. For example, the oxidation of trivalent phosphorus derivatives with sulfur leads to the corresponding P- and S-containing products. nih.gov

Reactions with Electrophiles and Nucleophiles

The sulfur atoms in O,S,S-Triethyl phosphorodithioate can act as nucleophiles, reacting with electrophiles. For instance, treatment of related P-ferrocenyl thiaphosphorine sulfide (B99878) with butyllithium (B86547) followed by an electrophile like benzyl (B1604629) bromide results in ring-opening. lboro.ac.uk

Coordination Chemistry

Triethyl phosphite (B83602), a related organophosphorus compound, is known to act as a soft ligand in coordination chemistry, forming complexes with metals in low oxidation states. wikipedia.org It is plausible that this compound could also exhibit coordinating properties, although specific examples are not provided in the search results.

Computational and Theoretical Studies of O,s,s Triethyl Phosphorodithioate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure of molecules. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For O,S,S-Triethyl phosphorodithioate (B1214789), the central phosphorus atom is bonded to two sulfur atoms and one oxygen atom, creating a chiral center. The conformational landscape is further complicated by the rotation around the P-S, P-O, S-C, and O-C bonds of the ethyl groups. Computational methods can systematically explore these rotational possibilities to identify the most stable conformers and the energy barriers between them. Geometric optimizations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d) to balance accuracy and computational cost. researchgate.net Studies on analogous organophosphorus pesticides have successfully used such methods to determine their initial geometries for further reaction modeling. researchgate.net

Table 1: Representative Calculated Structural Parameters for Organophosphorus Esters Note: This table presents typical data for analogous organophosphorus compounds as direct calculated values for O,S,S-Triethyl phosphorodithioate are not widely published. The values illustrate the type of information obtained from quantum chemical calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthP=O~1.45 - 1.48 Å
P-S~2.05 - 2.10 Å
S-C~1.80 - 1.85 Å
P-O~1.58 - 1.62 Å
O-C~1.45 - 1.48 Å
Bond AngleO=P-S~110° - 115°
S-P-S~100° - 105°
P-S-C~100° - 105°
P-O-C~118° - 122°

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods provide several metrics to analyze electron distribution and bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. For organophosphorus compounds, the HOMO is often located on the sulfur or oxygen atoms, while the LUMO is centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack. mdpi.com

Atomic Charges and Electrostatic Potential: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis calculate the partial charge on each atom. This information helps identify electrophilic and nucleophilic sites. An electrostatic potential map visually represents the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.

Bond Dissociation Energy (BDE): High-level ab initio computations can predict the energy required to break a specific bond homolytically. researchgate.net For this compound, calculating the BDE for the P-S and S-C bonds is essential for understanding its thermal stability and degradation pathways. Studies on similar compounds have shown that P-S bonds have different stability compared to P-O bonds, which influences their environmental fate and metabolism. researchgate.net

Table 2: Illustrative Electronic Properties for an Organophosphorodithioate Structure Note: This table contains representative values based on studies of similar organophosphorus compounds.

PropertyValueInterpretation
HOMO Energy-7.5 eVIndicates electron-donating capability (nucleophilic centers)
LUMO Energy-0.5 eVIndicates electron-accepting capability (electrophilic center)
HOMO-LUMO Gap7.0 eVReflects kinetic stability and low reactivity
Partial Charge on P+1.2 eHighly electrophilic site, prone to nucleophilic attack
Partial Charge on S-0.4 eNucleophilic sites
P-S Bond Dissociation Energy~60 - 70 kcal/molEnergy required to break the P-S bond

Reaction Mechanism Modeling using Density Functional Theory (DFT)

DFT is a powerful tool for elucidating complex reaction mechanisms. researchgate.net It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

For this compound, a key reaction is hydrolysis, which is a primary degradation pathway in the environment. DFT studies on the alkaline hydrolysis of related organophosphorus pesticides, including phosphorodithioates, have revealed detailed mechanisms. acs.org These reactions can proceed through either a single-step concerted mechanism (SN2-like) or a two-step addition-elimination pathway involving a pentavalent trigonal bipyramidal intermediate. acs.orgresearchgate.net The preferred pathway often depends on the nature of the leaving group and the orientation of the attacking nucleophile. acs.org DFT calculations can clarify these subtleties and predict reaction rates, providing insights into the compound's persistence in the environment. Similarly, metabolic transformations catalyzed by enzymes like cytochrome P450 can be modeled to predict biotransformation products. nih.govmdpi.com

Table 3: Example of Calculated Activation Energies for a Modeled Hydrolysis Pathway Note: Data is illustrative, based on DFT studies of analogous organophosphate hydrolysis.

Reaction StepMechanism ComponentCalculated ΔG‡ (kcal/mol)
Step 1Formation of Pentavalent Intermediate15.2
Step 2Decomposition of Intermediate5.8
OverallConcerted SN2-like Displacement18.5

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics excels at describing electronic structure and reactions, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a specific environment, such as in a solvent or interacting with a protein. nih.gov

For this compound, MD simulations can provide a detailed picture of its conformational flexibility in an aqueous solution. By simulating the molecule for nanoseconds or longer, one can observe the full range of accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might fit into the active site of an enzyme. mdpi.com MD simulations, often combined with techniques like Principal Component Analysis (PCA), can identify the dominant modes of motion and explore the conformational landscape that governs the molecule's biological activity and physical properties. nih.govnih.gov

Table 4: Typical Parameters for an MD Simulation of a Small Organic Molecule in Water

ParameterValue/SettingPurpose
Force FieldCHARMM, AMBER, or OPLSDefines the potential energy function for all atoms.
Water ModelTIP3P, SPC/EExplicitly models the solvent environment.
Box Size40 Å x 40 Å x 40 ÅDefines the simulation cell with periodic boundary conditions.
Temperature300 KMaintained by a thermostat (e.g., Nosé-Hoover).
Pressure1 atmMaintained by a barostat (e.g., Parrinello-Rahman).
Simulation Time100 - 1000 nsDuration of the simulation to ensure adequate sampling.
Time Step2 fsIntegration time step for the equations of motion.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) is a common application of DFT. nih.gov The process involves optimizing the molecular geometry and then performing a specialized NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgnih.gov These calculations can predict the 1H, 13C, and 31P NMR spectra. For flexible molecules like this compound, it is crucial to calculate the spectra for all low-energy conformers and then average them based on their Boltzmann population to get a final spectrum that can be compared with experimental data. github.io This can help in assigning peaks and confirming the structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict vibrational frequencies and intensities, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net After a geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes, their frequencies, and their IR/Raman intensities. Comparing the computed spectrum with an experimental one can confirm the presence of specific functional groups and provide a detailed fingerprint of the molecule. nih.govyoutube.com

Table 5: Representative Computationally Predicted vs. Experimental Spectroscopic Data Note: Values are illustrative for organophosphorus compounds to demonstrate the methodology's utility.

NucleusParameterCalculated ValueExperimental Value
31PChemical Shift (δ)20.5 ppm21.2 ppm
1H (O-CH₂)Chemical Shift (δ)4.15 ppm4.20 ppm
1H (S-CH₂)Chemical Shift (δ)2.90 ppm2.95 ppm
Vibration Parameter Calculated (cm⁻¹) Experimental (cm⁻¹)
P=O StretchFrequency12551260
P-S StretchFrequency650655
C-H StretchFrequency29802985

Role As a Synthetic Intermediate and Precursor in Chemical Synthesis

Participation in Phosphorylation Reactions (Non-biological context)

In non-biological settings, organophosphorus compounds like O,S,S-triethyl phosphorodithioate (B1214789) can act as phosphorylating agents. The P-S bond within the molecule can be cleaved under certain conditions, allowing the transfer of the phosphoryl group (R₂P(O)-) to a nucleophile such as an alcohol or an amine. The reactivity of the thiolo (P-S) linkage differs significantly from the thiono (P=S) bond found in its isomers, making it a subject of mechanistic studies. This difference in reactivity allows for selective chemical transformations and is a key area of investigation in organophosphorus chemistry.

Importance in Fundamental Phosphorus and Sulfur Chemical Research

O,S,S-Triethyl phosphorodithioate and its isomers are crucial for fundamental research in phosphorus and sulfur chemistry. A significant area of study is the thiono-thiolo isomerization, a rearrangement where a compound with a P=S bond (thiono) converts to its isomer with a P-O-S-C or P-S-C linkage (thiolo). bibliotekanauki.pl this compound, existing in the pure thiolo form, serves as an important reference compound for studying the kinetics, mechanisms, and thermodynamics of these rearrangements.

This compound is also used to investigate reaction mechanisms, such as nucleophilic substitution at the phosphorus center and the phospho-Fries rearrangement, where an O-aryl thiophosphate rearranges to a hydroxyarylthiophosphonate. scispace.com Research in this field is frequently published in specialized journals like Phosphorus, Sulfur, and Silicon and the Related Elements, which focuses on the chemistry of these elements. tandfonline.comscispace.comresearchgate.net The use of related phosphorus(III) precursors, such as triethyl phosphite (B83602), in fundamental reactions like the Michaelis–Arbuzov reaction to form phosphonates further underscores the importance of these structures in synthetic methodology. wikipedia.org

Occurrence as a Component or Impurity in Related Chemical Formulations

Many commercial organophosphate products, especially agricultural insecticides, are not pure substances but rather technical-grade mixtures that contain the active ingredient alongside various impurities. nih.gov These impurities can include isomers of the primary compound, unreacted starting materials, and byproducts from the manufacturing process.

This compound can be found as an impurity in formulations of related organophosphate pesticides. For instance, it can arise from the isomerization of a corresponding thiono (P=S) compound during production or storage. The well-known insecticide parathion, for example, is a phosphorothioate (B77711) (P=S) that is metabolically activated to its oxygen analog (P=O). nih.gov During its synthesis or degradation, isomeric impurities can form. The presence of such impurities is significant, as it can affect the toxicological and environmental profile of the formulation. The variation in hazard classifications reported for some organophosphates can sometimes be attributed to the presence of different impurities in the samples. nih.gov

Table 2: Examples of Organophosphate Insecticides and Potential for Isomeric Impurities

Insecticide Class Common Example Primary Structure Potential Isomeric Impurity Type Reference
Phosphorothioate Parathion Thiono (P=S) Thiolo (P=O, P-S-Aryl) nih.gov
Phosphorodithioate Malathion Thiono (P=S) Thiolo (P=O, P-S-R) nih.gov

Environmental Chemical Transformation Pathways of O,s,s Triethyl Phosphorodithioate

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a substance without the involvement of living organisms. For O,S,S-Triethyl phosphorodithioate (B1214789), the principal abiotic degradation mechanisms are hydrolysis in aqueous environments and photolysis upon exposure to sunlight.

Hydrolysis is a primary chemical reaction that contributes to the breakdown of organophosphorus compounds in water. oup.comgoogle.com The ester linkages in these molecules are susceptible to cleavage by water. oup.com For phosphorodithioates like O,S,S-Triethyl phosphorodithioate, the hydrolysis can occur at the P-S or S-C bonds. The rate and products of hydrolysis are significantly influenced by factors such as pH and temperature.

Organophosphorus compounds, being esters, have multiple sites that are vulnerable to hydrolysis. oup.com The hydrolysis of phosphorothioate (B77711) esters, a class to which this compound belongs, is known to be accelerated in the presence of polar aprotic solvents. nih.govusu.edu For instance, the hydrolysis of p-nitrophenyl phosphorothioate is accelerated by nearly seven orders of magnitude in a solution of 95% DMSO and 5% water. nih.gov This acceleration is attributed to a significant reduction in the enthalpy of activation. nih.govusu.edu

Table 1: Hydrolysis Findings for Related Organophosphorus Compounds

CompoundConditionKey FindingsReference(s)
p-Nitrophenyl phosphorothioate (pNPPT)95% DMSO, 5% waterHydrolysis rate accelerated by nearly 7 orders of magnitude compared to water alone. nih.gov
Triethyl phosphite (B83602)Aqueous solution, pH 4Immediate hydrolysis to diethyl phosphite and ethanol (B145695). oecd.org
Triethyl phosphiteAqueous solution, pH 7Complete hydrolysis within 20 minutes. oecd.org
Triethyl phosphiteAqueous solution, pH 9Slower degradation with a half-life of approximately 5.1 hours. oecd.org
Uridine 2',3'-cyclic phosphoromonothioatesAqueous alkali (pH > 9)Undergoes base-catalyzed endocyclic phosphoester hydrolysis. nih.gov

This table presents data for compounds structurally related to this compound to illustrate general principles of hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This process can be a significant environmental degradation pathway for many pesticides. nih.govuoi.gr The photolytic degradation of organophosphorus pesticides can occur through direct absorption of light energy or indirectly through reactions with photosensitizing agents present in the environment.

Studies on various organothiophosphate insecticides demonstrate their susceptibility to photodegradation. For example, the atmospheric degradation of pirimiphos-methyl (B1678452) is primarily driven by its reaction with hydroxyl (OH) radicals generated photochemically, with an estimated tropospheric lifetime of about 1.6 hours. nih.gov For pesticides in aqueous systems or on soil surfaces, photocatalysis can enhance degradation rates. nih.gov The use of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been shown to effectively degrade organophosphorus pesticides such as chlorpyrifos (B1668852) methyl and dimethoate (B1670662) under UV irradiation. nih.govoatext.comrsc.org

The photodegradation of this compound would likely involve oxidation of the sulfur atoms and cleavage of the P-S or S-C bonds. The major degradation products of other organophosphorus pesticides under photolytic conditions often include their respective oxon analogs (where P=S is converted to P=O) and phenolic or alcoholic moieties from the cleavage of the ester bond. uoi.gr For instance, the major photoproduct of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (B117793), and for fenamiphos (B133129), it is fenamiphos sulfoxide. By analogy, photolysis of this compound could lead to the formation of O,S,S-triethyl phosphorothioate (its oxon analog) and other oxidized and hydrolyzed products.

Biotic Transformation Pathways (Focus on chemical changes, not biological effects)

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. nih.govoup.com This is often the most significant pathway for the detoxification and mineralization of organophosphorus compounds in the environment. oup.comnih.gov

A wide variety of soil and water microorganisms have demonstrated the ability to degrade organophosphorus compounds. oup.comnih.govilo.org These microbes utilize the compounds as a source of carbon, phosphorus, or other nutrients. nih.gov The primary and most crucial step in the microbial degradation of organophosphorus pesticides is typically hydrolysis, catalyzed by enzymes produced by the microorganisms. oup.comoup.com

This enzymatic hydrolysis leads to the cleavage of P-O-alkyl, P-O-aryl, or in the case of this compound, P-S-alkyl bonds. oup.com This initial cleavage significantly reduces the toxicity of the parent compound. oup.com For example, bacteria such as Brevundimonas faecalis and Alcaligenes faecalis have been identified to degrade methamidophos, while Citrobacter freundii and Ochrobactrum intermedium can degrade trichlorfon. ilo.org

While specific studies on the microbial metabolites of this compound are scarce, the metabolic pathways of other organophosphorus compounds provide insight. The degradation of diuron, for instance, results in metabolites such as DCPMU, DCPU, and cis, cis-muconic acid. nih.gov The microbial degradation of chlorpyrifos proceeds via hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP), which is then further metabolized. nih.gov Based on these patterns, the microbial degradation of this compound would likely be initiated by a hydrolytic cleavage of one of the ethyl groups, likely from a sulfur atom, to yield O,S-diethyl phosphorodithioate and ethane (B1197151) or ethanol. Subsequent degradation could involve further dealkylation and cleavage of the remaining ester bonds.

The biotransformation of organophosphorus compounds is mediated by specific enzymes. nih.gov A key class of enzymes involved in their degradation is the organophosphate hydrolases (OPH) or phosphotriesterases (PTE). oup.comnih.govnih.gov These enzymes are metal-dependent hydrolases that catalyze the hydrolysis of a broad range of organophosphorus compounds. nih.gov

Another important enzymatic pathway involves glutathione (B108866) S-transferases (GSTs). Research on trialkyl phosphorothioates has shown that they can be substrates for GSTs. nih.gov A study using OSS-trimethyl phosphorodithioate, a close structural analog of this compound, demonstrated that the methyl group transferred to the sulfhydryl of glutathione originates from the oxygen-bound methyl group. nih.gov This suggests that for this compound, the corresponding reaction would involve the transfer of the oxygen-bound ethyl group to glutathione, resulting in the formation of S-ethylglutathione and S,S-diethyl phosphorodithioate. Although the specific activity was noted to be low compared to other standard substrates, it confirms that this is a viable biotransformation pathway. nih.gov

Phosphatases are another class of enzymes that catalyze the hydrolysis of phosphate (B84403) esters, transferring the phosphate group to water. libretexts.org While typically associated with biological phosphate esters, their hydrolytic action could potentially contribute to the breakdown of xenobiotic organophosphorus compounds in the environment. The mechanism can be a direct attack by a water molecule or an indirect, two-step process involving a phosphorylated enzyme intermediate. libretexts.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The classical synthesis of phosphorothioates often involves nucleophilic substitution reactions that can be hampered by the use of hazardous reagents, stringent reaction conditions, and limited tolerance for various functional groups. rsc.org Future research is intensely focused on developing more elegant and efficient synthetic strategies that overcome these limitations.

A significant area of development is the use of transition-metal catalysis. rsc.org For instance, recent breakthroughs have demonstrated the utility of gold-catalyzed cross-coupling reactions to form S-alkenyl and S-aryl phosphorothioates. rsc.org This methodology offers a direct pathway to biologically relevant molecules at low catalyst loadings. rsc.org The future in this area will likely involve:

Expansion of the Catalyst Portfolio: Exploring other transition metals beyond gold, such as palladium, nickel, or copper, to broaden the scope of accessible phosphorodithioate (B1214789) structures and potentially reduce costs.

Ligand Development: Designing new ligands to fine-tune the reactivity and selectivity of the metal catalysts, enabling the synthesis of highly complex and functionally diverse phosphorodithioates.

Asymmetric Synthesis: Developing catalytic systems that can introduce chirality at the phosphorus center, a crucial aspect for creating stereospecific compounds with tailored biological or material properties.

These advanced synthetic methods promise to provide access to a wider array of O,S,S-Triethyl phosphorodithioate analogues and other phosphorodithioates with greater precision and under milder, more sustainable conditions.

Exploration of New Reactivity Profiles and Catalytic Applications

Beyond its established roles, this compound and its chemical relatives represent a platform for discovering new chemical transformations. The unique electronic properties conferred by the phosphorus-sulfur bonds can be harnessed for novel reactivity.

Emerging research is beginning to explore these compounds not just as products but as key intermediates or even catalysts in their own right. The aforementioned gold-catalyzed synthesis, for example, proceeds through an in situ generated silver-sulfur complex that facilitates transmetalation with a gold(III) intermediate. rsc.org This highlights the nuanced and potentially exploitable reactivity of the sulfur moiety. Future explorations will likely focus on:

Frustrated Lewis Pair (FLP) Chemistry: Investigating the potential of sterically hindered phosphorodithioates to act as the Lewis basic component in FLPs for the activation of small molecules like CO2, H2, or olefins.

Redox-Active Ligands: Utilizing the sulfur atoms as coordination sites for transition metals, where the phosphorodithioate ligand can actively participate in redox processes, opening up new catalytic cycles.

Organocatalysis: Designing phosphorodithioate-based structures that can act as metal-free catalysts for various organic transformations, leveraging the nucleophilicity of the sulfur atoms or the Lewis acidity of the phosphorus center.

A recent study has already expanded the scope of gold-redox catalysis to include the alkenylation of phosphoroselenoates, demonstrating the potential for these methods to be applied to related chalcogen-containing organophosphorus compounds. rsc.org

Advanced In Situ Spectroscopic Characterization During Reactions

A deeper understanding of reaction mechanisms is paramount for optimizing existing processes and discovering new ones. Traditional analytical methods that rely on analyzing quenched reaction aliquots often miss transient intermediates and fail to capture the dynamic nature of a chemical reaction. The future of studying phosphorodithioate chemistry will heavily rely on advanced in situ spectroscopic techniques.

These methods allow researchers to observe the reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products.

Spectroscopic Technique Potential Application in Phosphorodithioate Chemistry
Infrared (IR) Spectroscopy Monitoring the vibrational frequencies of P=O, P-S, and P-O bonds to track bond formation and cleavage. Modulation Excitation Spectroscopy (MES) can help distinguish active species from spectators. digitellinc.com
Nuclear Magnetic Resonance (NMR) Using techniques like 31P NMR to follow the transformation of phosphorus-containing species throughout the reaction, identifying key intermediates.
X-ray Absorption Spectroscopy (XAS) When using metal catalysts, XAS can provide information on the oxidation state and coordination environment of the metal center at each stage of the catalytic cycle. kit.edu

| Raman Spectroscopy | Complementary to IR, Raman is particularly sensitive to sulfur-containing functional groups and can be used to monitor changes in the P-S bonds. |

By applying these techniques, researchers can construct detailed mechanistic pictures of how this compound is formed and how it participates in subsequent reactions, leading to more rational and efficient process development.

Integration of Machine Learning and AI in Predictive Chemistry for Phosphorodithioates

The application of AI in this field can be categorized into several key areas:

Reaction Prediction and Optimization: ML models can be trained on vast datasets of known reactions to predict the outcome of new, untested combinations of substrates and catalysts for synthesizing phosphorodithioates. nih.gov This can drastically reduce the number of experiments needed to find optimal reaction conditions.

De Novo Molecular Design: AI algorithms can generate novel phosphorodithioate structures with desired properties, such as specific binding affinities or material characteristics. nih.gov This moves beyond simple analogues to exploring vast, untapped chemical spaces.

Property Prediction: By learning from the structures and properties of known compounds, ML models can predict the physicochemical and material properties of new phosphorodithioate candidates, prioritizing the synthesis of the most promising ones. researchgate.net

The development of sophisticated algorithms that can understand the complex relationships between molecular structure and reactivity will be a critical enabler for the future of phosphorodithioate chemistry, guiding researchers toward the most promising avenues of inquiry. rsc.orgnih.gov

Application in Materials Science (Chemical Role)

While organophosphorus compounds have a long history in materials science, particularly as flame retardants and plasticizers, future research is aimed at creating materials with more advanced, functional roles. This compound and its derivatives can serve as versatile building blocks for new functional materials.

The key lies in leveraging the unique chemical properties of the phosphorodithioate group to impart specific functionalities to a polymer or material matrix.

Polymer Additives and Monomers: Similar to how tris(hydroxymethyl)phosphine (B1196123) oxide is used as a crosslinker to create flame-retardant polymers, phosphorodithioates can be functionalized to act as monomers or crosslinkers. researchgate.net The presence of sulfur could also enhance properties like refractive index or resistance to degradation.

Surface Modification: The phosphorodithioate group can act as a robust anchoring group for modifying the surfaces of metals or metal oxides. This could be used to create materials with tailored wettability, anti-corrosion, or conductive properties.

Component in Redox-Active Materials: Incorporating phosphorodithioate units into the backbone of a polymer could create materials capable of participating in redox reactions, with potential applications in energy storage or stimuli-responsive systems.

The table below outlines potential roles for phosphorodithioates in advanced materials.

Material ApplicationPotential Role of the Phosphorodithioate Moiety
High Refractive Index Polymers The high polarizability of the sulfur atoms can contribute to a higher refractive index, useful for optical applications.
Anti-Corrosion Coatings The sulfur atoms can strongly coordinate to metal surfaces, forming a protective barrier against corrosive agents.
Self-Healing Polymers The reversible nature of some sulfur-sulfur or metal-sulfur bonds could be exploited to design materials that can repair themselves after damage.

By thinking of this compound not just as a standalone molecule but as a functional chemical entity, researchers can unlock its potential to contribute to the next generation of advanced materials.

Q & A

Basic Research Question

  • FTIR : Identifies P=S (650–550 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretching vibrations .
  • NMR : ³¹P NMR distinguishes phosphorodithioate signals (δ 85–95 ppm) from oxidation byproducts .
  • UV-Vis : Monitors stability under light exposure; absorbance shifts indicate degradation .
    Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

What experimental approaches are used to investigate the cellular and molecular mechanisms underlying this compound-induced immunotoxicity?

Advanced Research Question

  • In Vitro Models : Primary immune cells (e.g., murine splenocytes) exposed to subacute doses (0.1–10 μM) to assess:
    • Lymphocyte proliferation via [³H]-thymidine uptake .
    • Cytokine profiling (ELISA) for IL-2, IFN-γ suppression .
  • Mechanistic Studies :
    • Acetylcholinesterase (AChE) inhibition assays to link neurotoxicity to immune dysfunction .
    • ROS detection (DCFH-DA probes) to evaluate oxidative stress pathways .

How can researchers resolve discrepancies in reported toxicity values of this compound across different model organisms?

Advanced Research Question

  • Meta-Analysis Framework :
    • Normalize data using metabolic scaling (e.g., allometric equations) to account for species-specific detoxification rates .
    • Control for variables: Route of exposure (oral vs. dermal), vehicle solvents, and purity (>98% by HPLC).
  • In Silico Modeling : QSAR models to predict LD₅₀ variations based on membrane permeability and esterase activity .

What strategies are employed to study the interaction between this compound and biological macromolecules (e.g., enzymes, DNA)?

Advanced Research Question

  • Biophysical Techniques :
    • Biolayer Interferometry (BLI) : Quantifies binding affinity (KD) to AChE or serum albumin .
    • X-ray Crystallography : Resolves structural modifications in enzyme active sites post-exposure .
  • Computational Docking : Molecular dynamics simulations (e.g., GROMACS) to map dithioate group interactions with catalytic triads .
  • Transcriptomic Analysis : RNA-seq of exposed cell lines to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,S,S-Triethyl phosphorodithioate
Reactant of Route 2
Reactant of Route 2
O,S,S-Triethyl phosphorodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.